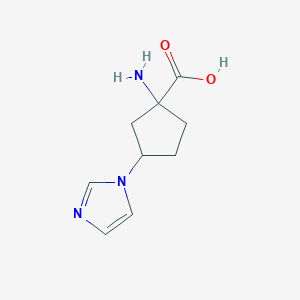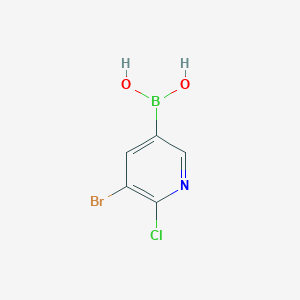![molecular formula C8H4BrF3O2S B13488578 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H4BrF3O2S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the bromination of 5-[(trifluoromethyl)sulfanyl]benzoic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfone or sulfoxide derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Oxidation Reactions: Sulfone or sulfoxide derivatives.
Reduction Reactions: Reduced forms of the original compound.
Applications De Recherche Scientifique
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both bromine and trifluoromethylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H4BrF3O2S |
|---|---|
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
2-bromo-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H4BrF3O2S/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) |
Clé InChI |
ZNTOVECWEXHWJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13488497.png)

![2-[5-(3-fluorophenyl)-3-methoxy-1H-pyrazol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B13488504.png)
![2-[(Chlorocarbonyl)oxy]ethane-1-sulfonyl chloride](/img/structure/B13488510.png)

![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)



![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)


